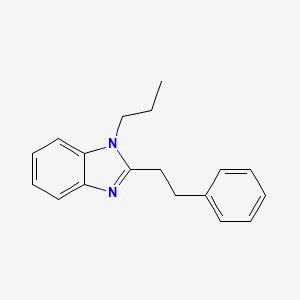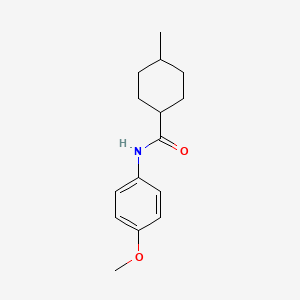
N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide, also known as AGN 192403, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first synthesized in 2002 by a team of researchers led by Dr. James T. Dalton at the University of Michigan. Since then, AGN 192403 has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, sports, and agriculture.
Mécanisme D'action
N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male sexual characteristics. By binding to these receptors, N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 can activate or inhibit certain cellular functions, leading to an increase in muscle mass, bone density, and overall physical performance.
Biochemical and Physiological Effects
Studies have shown that N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 can increase muscle mass and strength in both animals and humans. It has also been found to improve bone density and reduce the risk of fractures in postmenopausal women. Additionally, N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 has been shown to have a positive impact on lipid metabolism, insulin sensitivity, and glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 has several advantages for use in lab experiments, including its high selectivity for androgen receptors, low toxicity, and ease of synthesis. However, its limited solubility in water and potential for off-target effects may pose challenges in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403, including:
1. Investigating its potential use in the treatment of muscle wasting and other muscle-related disorders.
2. Exploring its effects on bone health and the prevention of osteoporosis.
3. Studying its impact on metabolic disorders such as diabetes and obesity.
4. Investigating its potential use as a performance-enhancing drug in sports.
5. Exploring its potential as a growth promoter in agriculture.
In conclusion, N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 is a promising compound with a wide range of potential applications in medicine, sports, and agriculture. Its selective binding to androgen receptors and positive impact on muscle mass, bone density, and metabolic function make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 involves a multi-step process that starts with the reaction of 4-methoxybenzyl chloride with 4-methylcyclohexanone to form the intermediate 4-methoxyphenyl-4-methylcyclohexanone. This intermediate is then treated with ammonium acetate and palladium on carbon catalyst to yield N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 in high yield and purity.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide 192403 has been extensively studied for its potential applications in the treatment of various medical conditions, including muscle wasting, osteoporosis, and androgen deficiency syndrome. It has also been investigated for its potential use as a performance-enhancing drug in sports and as a growth promoter in agriculture.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-3-5-12(6-4-11)15(17)16-13-7-9-14(18-2)10-8-13/h7-12H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAXHQDZKAQYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5754551.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylacetamide](/img/structure/B5754568.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5754580.png)
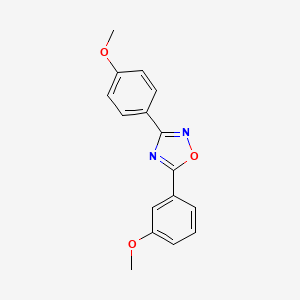
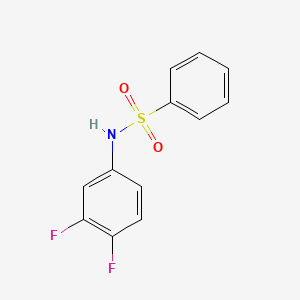
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
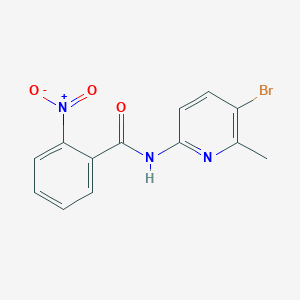
![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)
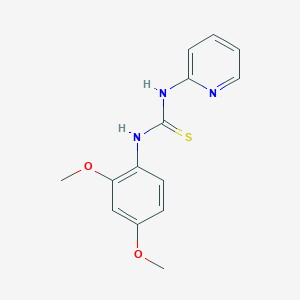
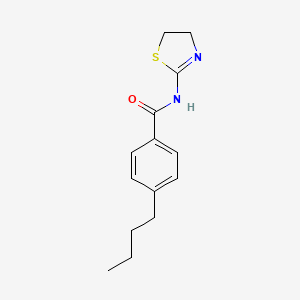
![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)
